[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol is an organic compound characterized by the molecular formula C8H8F3NO2. This compound features a trifluoroethoxy group attached to a pyridazine ring, which is further connected to a methanol group. It typically appears as a white crystalline solid and has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals. The compound is noted for its unique structural features that contribute to its chemical reactivity and biological activity .
The compound is classified as an organic chemical with significant relevance in synthetic chemistry and medicinal research. It is cataloged under multiple identifiers, including CAS Number 1247556-04-2 and PubChem ID 54560084. Its classification falls within the categories of pyridazines and alcohols, which are important in the synthesis of pharmaceutical intermediates and agrochemicals .
The synthesis of [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol typically involves several key steps:
The molecular structure of [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol can be represented as follows:
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol can participate in various chemical reactions due to its functional groups:
These reactions are critical for developing more complex organic molecules and exploring potential biological activities .
The mechanism of action for [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol primarily revolves around its interactions with biological targets:
Research continues to elucidate specific mechanisms through which this compound exerts its biological effects .
The physical properties of [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol include:
Chemical properties include reactivity patterns typical of alcohols and substituted aromatic compounds, allowing for diverse synthetic applications in organic chemistry .
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol has several notable applications:
This compound's unique structure and properties make it a versatile candidate for further research across multiple scientific disciplines.
The molecular architecture of [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol (C₇H₇F₃N₂O₂) features a pyridazine ring substituted at the 6-position with a trifluoroethoxy group (–OCH₂CF₃) and at the 3-position with a hydroxymethyl group (–CH₂OH) [1]. The trifluoroethoxy group is a strong σ-electron-withdrawing substituent due to the high electronegativity of fluorine atoms (Pauling scale: 3.98) and the stability of the trifluoromethyl moiety. This induces significant electron deficiency in the pyridazine ring, as quantified by computational analysis showing a Hammett constant (σₘ) of approximately 0.45 for the –OCH₂CF₃ group. Consequently, the C6 carbon adjacent to this substituent exhibits a partial positive charge (+0.32 e), facilitating nucleophilic attack at this position in synthetic applications [2].
The electronic perturbation extends across the heterocyclic system, polarizing the C–N bonds. Nuclear Independent Chemical Shift (NICS) calculations reveal substantial aromaticity reduction (NICS(1) = –8.5 ppm) compared to unsubstituted pyridazine (NICS(1) = –10.2 ppm). This electronic redistribution enhances the hydrogen-bond accepting capacity of ring nitrogen atoms, particularly N1, which shows a molecular electrostatic potential (MEP) of –42 kcal/mol versus –38 kcal/mol in non-fluorinated analogs [3]. Mass spectrometry data further corroborates these electronic effects: The [M+H]+ adduct at m/z 209.05324 exhibits a collision cross-section (CCS) of 139.1 Ų, while dehydration to [M+H-H₂O]+ (m/z 191.04322) reduces CCS to 129.7 Ų due to decreased polarity [1].
Table 1: Predicted Collision Cross Sections (CCS) for Key Adducts
Adduct Type | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 209.05324 | 139.1 |
[M+Na]+ | 231.03518 | 148.4 |
[M-H]- | 207.03868 | 135.0 |
[M+H-H₂O]+ | 191.04322 | 129.7 |
The hydroxymethyl group (–CH₂OH) serves as a versatile hydrogen-bond donor, while the trifluoroethoxy oxygen and pyridazine nitrogens function as acceptors. Crystallographic studies of analogous trifluoroethoxy-substituted heterocycles reveal that the –CH₂OH group participates in robust intermolecular O–H···N bonds (d = 1.87 Å, ∠ = 168°) with adjacent pyridazine nitrogens [6]. Concurrently, the fluorine atoms engage in orthogonal F···F contacts (d = 2.907 Å) and C–H···F interactions (d = 2.64–2.86 Å), contributing to layered supramolecular architectures [4]. These interactions are critical for molecular recognition in biological contexts, such as protein binding pockets where the compound’s trifluoroethoxy group occupies hydrophobic cavities.
Hirshfeld surface analysis quantifies these interaction propensities: Fluorine atoms contribute 31.6% to molecular surfaces via F···H contacts, while O···H/H···O contacts account for 8.5%. The directional preference of F···F contacts (∠F–C–C–F = 180°) creates planar molecular arrangements, whereas the –CH₂OH group’s rotational freedom (τ = 104.34°) enables adaptive binding [6] [4]. Steric constraints arise from the bulky trifluoroethoxy group, which increases the dihedral angle between the pyridazine ring and substituent plane to 77.48° compared to 68.2° in ethoxy analogs. This rotation barrier (ΔG‡ = 9.3 kcal/mol) limits conformational flexibility but enhances selectivity for sterically complementary targets [3].
Table 2: Hirshfeld Surface Contact Contributions for Related Structures
Contact Type | Trifluoroethoxy-Pyridazine (%) | Non-Fluorinated Analog (%) |
---|---|---|
F⋯H/H⋯F | 31.6 | 0.0 |
H⋯H | 16.8 | 52.2 |
O⋯H/H⋯O | 8.5 | 23.3 |
N⋯H/H⋯N | 7.7 | 6.6 |
C⋯H/H⋯C | 13.8 | 14.7 |
Electron Density Modulation: Replacement of the trifluoroethoxy group with ethoxy reduces the pyridazine ring’s electron deficiency, evidenced by a 0.15 eV increase in HOMO energy. This decreases binding affinity to cytochrome P450 enzymes by 3-fold (Kd = 8.7 μM vs. 2.9 μM), as confirmed by isothermal titration calorimetry [2]. Fluorination also enhances metabolic stability: Microsomal studies show 85% of the trifluoroethoxy compound remains after 60 minutes versus 40% for its non-fluorinated counterpart due to resistance to oxidative O-dealkylation [2].
Hydrophobic Parameters: The –CF₃ group increases lipophilicity (clogP = 1.52) compared to des-fluoro analogs (clogP = 0.88), improving membrane permeability (Papp = 22 × 10⁻⁶ cm/s vs. 14 × 10⁻⁶ cm/s in Caco-2 assays) [3] [9]. However, this comes at the expense of aqueous solubility (S_w = 1.2 mg/mL vs. 4.7 mg/mL for hydroxyethoxy derivatives) [1].
Ring System Comparisons: Replacing pyridazine with pyridine (e.g., [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol, C₈H₈F₃NO₂) reduces dipole moment from 5.2 D to 3.8 D due to symmetrical nitrogen placement. This diminishes solid-state cohesion energy by 30%, as quantified by differential scanning calorimetry [3] [8]. Biological implications are significant: Pyridazine derivatives exhibit 5-fold higher inhibition of NLRP3 inflammasome compared to pyridine analogs (IC₅₀ = 0.8 μM vs. 4.1 μM), attributed to optimized hydrogen bonding with Arg578 and Lys642 residues [10].
Table 3: Physicochemical and Biological Comparison of Key Analogs
Parameter | [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol | 6-(Ethoxy)pyridazin-3-yl-methanol | [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanol |
---|---|---|---|
Molecular Formula | C₇H₇F₃N₂O₂ | C₇H₁₀N₂O₂ | C₈H₈F₃NO₂ |
clogP | 1.52 | 0.88 | 1.40 |
HOMO-LUMO Gap (eV) | 4.3 | 4.0 | 4.6 |
Aqueous Solubility (mg/mL) | 1.2 | 4.7 | 1.8 |
Microsomal Stability (% remaining) | 85 | 40 | 78 |
NLRP3 IC₅₀ (μM) | 0.8 | 3.5 | 4.1 |
The trifluoroethoxy group’s orthogonal electronic and steric contributions make this scaffold invaluable in medicinal chemistry. Its capacity to balance lipophilicity and dipole moment enables targeted interactions with polar enzyme pockets while maintaining cell penetrance—a duality unattainable with non-fluorinated or pyridine-based analogs [3] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0